molecular formula C16H10BrNO3 B2932311 (Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione CAS No. 365242-65-5

(Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione

Cat. No.: B2932311
CAS No.: 365242-65-5
M. Wt: 344.164
InChI Key: GTCSBBULOKJAKT-LUAWRHEFSA-N
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Description

(Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione is a synthetic compound based on the chroman-2,4-dione scaffold, a structure of high interest in medicinal chemistry for its diverse biological potential. This particular derivative features a (Z)-aminomethylene group at the 3-position, a structural motif known to be favorable for biological activity . The core chroman-2,4-dione structure is recognized as a versatile template for developing novel therapeutic agents . Structural analogs of this compound, specifically those with an aminomethylidene substitution, have been identified as promising selective inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B inhibitors are a key therapeutic approach in Parkinson's disease research, as they reduce the metabolism of dopamine in the central nervous system, thereby increasing dopamine levels and improving motor symptoms . One closely related compound, 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione, has been characterized as a reversible and competitive MAO-B inhibitor, suggesting a potential mechanism of action for this chemical series . Furthermore, chroman-2,4-dione and chroman-4-one derivatives have demonstrated significant anticancer and cytotoxic activities in vitro . Research indicates that 3-benzylidenechroman-4-one derivatives can exhibit potent effects against a range of human cancer cell lines, including breast carcinoma (MCF7), cervical carcinoma (HeLa), and human neuroblastoma (SK-N-MC) cells . The incorporation of halogen atoms, such as the bromo group present in this compound, is a common strategy in drug design to modulate properties like bioavailability and binding affinity. Flavanone and chromanone analogs with halogen substituents have shown enhanced cytotoxic potency, in some cases exceeding that of reference drugs like etoposide . The biological activity is often stereospecific, with the Z-isomer of 3-arylideneflavanones and chromanones demonstrating greater cytotoxicity than the E-isomer . This product is intended for research purposes, such as in vitro screening for MAO-B inhibitory activity or cytotoxicity assays against various cancer cell lines, to further explore its potential therapeutic applications. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(2-bromophenyl)iminomethyl]-4-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-12-6-2-3-7-13(12)18-9-11-15(19)10-5-1-4-8-14(10)21-16(11)20/h1-9,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWDCGAALFIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione typically involves the condensation reaction between 2-bromobenzylamine and chroman-2,4-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • (Z)-3-(((4-Iodophenyl)amino)methylene)chroman-2,4-dione (CAS: 365242-91-7): This analog replaces the 2-bromophenyl group with a 4-iodophenyl substituent. The heavier iodine atom may enhance lipophilicity and influence pharmacokinetics, though specific activity data are unavailable.

Metal Complexes with Chroman-2,4-dione Ligands

  • Cobalt(III) Complexes (e.g., [Co(B)₂(L)]ClO₄) :
    These complexes, incorporating esculetin (a dihydroxycoumarin) and phenanthroline derivatives, exhibit potent visible light-triggered cytotoxicity against HeLa (IC₅₀: 3.5–4.1 μM) and MCF-7 cells. Their mechanism involves ROS generation and DNA photocleavage via hydroxyl radicals . Unlike the target compound, these complexes leverage metal coordination for enhanced redox activity, highlighting the trade-off between synthetic complexity and efficacy.
  • Copper(II) and Zinc(II) Complexes (Compounds 12 and 13): These 3-(2-hydroxybenzoyl)-chromen-2-one derivatives show moderate antibacterial activity against Staphylococcus aureus (inhibition zones: 14–17 mm vs. cefoxitin’s 20 mm). Their scavenging activity and non-toxic ADMET profiles suggest utility in combating antibiotic-resistant strains .

Hydrogen-Bonded Derivatives

  • 3-(1-((3,4-Dihydroxyphenethyl)amino)-ethylidene)-chroman-2,4-dione: This dopamine-coupled derivative stabilizes via intramolecular and intermolecular hydrogen bonds, as confirmed by X-ray crystallography. Similar hydrogen-bonding networks in the target compound could enhance crystalline stability and bioavailability .

Thiazolidine-2,4-dione Kinase Inhibitors (e.g., YPC-21440)**:

Though structurally distinct (thiazolidine vs. chroman core), these compounds share the 2,4-dione motif and demonstrate kinase inhibition. Their synthesis by Yakult Honsha via methanesulfonate salt formation underscores the importance of derivatization for solubility and efficacy .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity IC₅₀ or Inhibition Zone Reference
(Z)-3-(((2-Bromophenyl)amino)methylene)chroman-2,4-dione Chroman-2,4-dione 2-Bromophenylamino, Z-imine Not reported (Potential DNA interaction) - -
(Z)-3-(4-Iodophenyl analog) Chroman-2,4-dione 4-Iodophenylamino, Z-imine Not reported -
Cobalt(III) Complex 11 Esculetin + phenanthroline Co(III), dppz ligand Anticancer (HeLa/MCF-7) 3.5–4.1 μM
Copper(II) Complex 12 Chromen-2-one 2-Hydroxybenzoyl, Cu(II) Antibacterial (S. aureus) 14–17 mm
3-(Dopamine-coupled derivative) Chroman-2,4-dione 3,4-Dihydroxyphenethylamino Antioxidant, stabilized H-bonding -

Biological Activity

(Z)-3-(((2-bromophenyl)amino)methylene)chroman-2,4-dione is a derivative of chroman-2,4-dione, a compound known for its diverse biological activities, particularly in the realm of cancer research. This article examines the biological activity of this specific compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of chroman-2,4-diones, which are characterized by a chroman backbone with two carbonyl groups. The substitution with a 2-bromophenyl group enhances its potential biological activity.

Cytotoxic Activity

Recent studies have demonstrated that chroman-2,4-dione derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating the cytotoxicity of several derivatives, it was found that compounds displayed moderate to high potency against leukemia cell lines (HL-60 and MOLT-4) and breast cancer cells (MCF-7). The IC50 values for these compounds were as follows:

CompoundCell LineIC50 (μM)
13HL-6042.0 ± 2.7
13MOLT-424.4 ± 2.6
11MCF-768.4 ± 3.9

These results indicate that the compound has a superior potency against MOLT-4 cells compared to other tested lines .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Molecular docking studies have shown that this compound interacts effectively with CDK proteins, suggesting its potential as an antitumor agent by disrupting cell cycle progression .

Antiproliferative Effects

In addition to its cytotoxic properties, derivatives of chroman-2,4-dione have been reported to induce apoptosis in cancer cells. The presence of specific functional groups in these compounds can enhance their ability to trigger apoptotic pathways. For example, structural modifications can lead to increased interactions with apoptotic proteins and pathways .

Case Studies

  • Cytotoxicity Against Breast Cancer : A study focused on the effects of chroman-2,4-dione derivatives on the MCF-7 breast carcinoma cell line revealed that certain modifications led to enhanced cytotoxicity compared to unmodified compounds .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact at the molecular level with CDKs. The findings suggest that the bromine substitution significantly alters binding affinity and specificity towards CDK proteins .

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